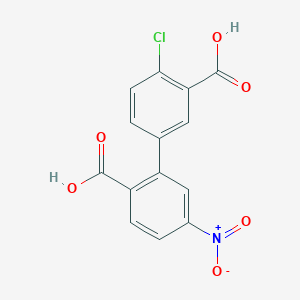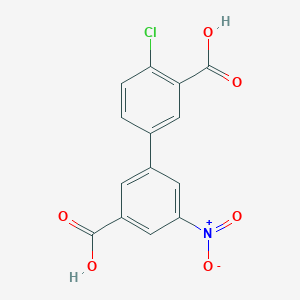![molecular formula C17H15NO4 B6409654 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% CAS No. 1261936-82-6](/img/structure/B6409654.png)
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95%
Vue d'ensemble
Description
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid (CAPA) is a compound with a number of potential applications in the field of scientific research. It is a derivative of benzoic acid, which is a common organic compound with a wide variety of uses. CAPA has been studied for its ability to act as an inhibitor of enzymes, as well as for its ability to act as a bioactive compound with potential applications in drug development.
Applications De Recherche Scientifique
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% has many potential applications in the field of scientific research. It has been studied for its ability to act as an inhibitor of enzymes, such as the enzyme known as tyrosinase. It has also been studied for its ability to act as a bioactive compound with potential applications in drug development. Additionally, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% has been studied for its ability to act as a fluorescent probe for the detection of various biological molecules, such as proteins and DNA.
Mécanisme D'action
The mechanism of action of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% is still not fully understood. However, it is believed that 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. Additionally, it is believed that 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% acts as a bioactive compound by binding to specific receptors on cells and triggering the release of specific signaling molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% are still being studied. However, it has been shown to have potential applications in the treatment of certain diseases, such as cancer, due to its ability to inhibit the growth of certain types of cancer cells. Additionally, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% in laboratory experiments is its relatively simple synthesis process. Additionally, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% is relatively stable and can be stored for long periods of time without degradation. However, one of the main limitations of using 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% in laboratory experiments is its low solubility in water, which can make it difficult to use in certain types of experiments.
Orientations Futures
The potential future directions for 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% research include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further studies into its potential applications in the treatment of certain diseases, such as cancer, and its potential use as a fluorescent probe for the detection of various biological molecules are also possible future directions. Finally, further studies into its potential use as an inhibitor of enzymes and its potential use in other laboratory experiments are also potential future directions.
Méthodes De Synthèse
The synthesis of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95% is relatively straightforward and can be achieved in a few steps. The first step is to react benzoic acid with cyclopropylamine in the presence of an acid catalyst. This reaction results in the formation of 4-cyclopropylaminobenzoic acid, which is then reacted with a hydroxybenzaldehyde in the presence of a base catalyst. This results in the formation of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95%. The reaction is relatively simple and can be achieved in a short amount of time.
Propriétés
IUPAC Name |
4-[3-(cyclopropylcarbamoyl)phenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-15-9-11(4-7-14(15)17(21)22)10-2-1-3-12(8-10)16(20)18-13-5-6-13/h1-4,7-9,13,19H,5-6H2,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNIIDHHCXQOSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691735 | |
| Record name | 3'-(Cyclopropylcarbamoyl)-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid | |
CAS RN |
1261936-82-6 | |
| Record name | 3'-(Cyclopropylcarbamoyl)-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6409598.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-6-methylbenzoic acid, 95%](/img/structure/B6409599.png)


![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95%](/img/structure/B6409621.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95%](/img/structure/B6409642.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6409645.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6409647.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95%](/img/structure/B6409650.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95%](/img/structure/B6409668.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95%](/img/structure/B6409669.png)